6-Bromochroman-4-one

Sirtuin 2 Cancer Research Epigenetics

6-Bromochroman-4-one is the clean negative control of choice for SIRT2 inhibitor screening—zero inherent activity means your 2-position modifications are unambiguously validated. The 6-bromo group provides a ready handle for Pd-catalyzed cross-couplings (Suzuki, Heck, Sonogashira), enabling rapid SAR exploration. Additionally, the 6-bromo motif is essential for antitubercular activity in derivative design. Order high-purity (≥98%) material for reliable, reproducible research.

Molecular Formula C9H7BrO2
Molecular Weight 227.05 g/mol
CAS No. 49660-57-3
Cat. No. B184902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromochroman-4-one
CAS49660-57-3
Molecular FormulaC9H7BrO2
Molecular Weight227.05 g/mol
Structural Identifiers
SMILESC1COC2=C(C1=O)C=C(C=C2)Br
InChIInChI=1S/C9H7BrO2/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5H,3-4H2
InChIKeyPFLPVOXSUCCZDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromochroman-4-one (CAS 49660-57-3): Core Chemical Profile and Procurement Context


6-Bromochroman-4-one (CAS 49660-57-3), also known as 6-bromo-4-chromanone, is a heterocyclic compound belonging to the chroman-4-one class, characterized by a bromine atom at the 6-position of the dihydrobenzopyran-4-one scaffold . It is a white to off-white solid with a molecular weight of 227.05 g/mol and a formula of C9H7BrO2 . This compound serves as a versatile synthetic building block for pharmaceuticals, particularly in the development of kinase inhibitors and antitubercular agents, due to the reactivity of its bromine atom and carbonyl group .

Why Chroman-4-one Analogs Cannot Be Interchanged: Critical Substituent Effects on Activity and Selectivity


The substitution pattern on the chroman-4-one core profoundly influences both biological activity and synthetic utility. The presence of a bromine atom at the 6-position, as in 6-bromochroman-4-one, is not a trivial modification. Studies demonstrate that the 2-position substituent is critical for SIRT2 inhibition; the parent 6-bromochroman-4-one (lacking a 2-substituent) shows no SIRT2 inhibition, while 2-alkylated analogs exhibit up to 70% inhibition [1]. Furthermore, the bromine atom serves as a crucial handle for cross-coupling reactions, making this compound a specific intermediate for further derivatization. Therefore, substituting with other chromanones, such as the unsubstituted 4-chromanone or differently halogenated analogs, would result in either inactive compounds in biological assays or a loss of the synthetic handle for downstream chemical elaboration, invalidating key research outcomes.

Head-to-Head Comparative Data: When to Specify 6-Bromochroman-4-one Over Close Analogs


SIRT2 Inhibition: Requirement of 2-Position Substitution Demonstrated by 6-Bromochroman-4-one

In a comparative study of chroman-4-one based SIRT2 inhibitors, the parent 6-bromochroman-4-one, which lacks a substituent at the 2-position, displayed no detectable inhibitory activity against SIRT2. In stark contrast, its direct 2-pentyl-substituted analog (compound 6h) demonstrated 70% inhibition of SIRT2 at a standard assay concentration [1]. This critical difference highlights the essential role of the 2-position for SIRT2 inhibition.

Sirtuin 2 Cancer Research Epigenetics

Antitubercular Activity: Potency of 6-Bromo-Substituted Chromanone Scaffold Against M. tuberculosis

While the parent 6-bromochroman-4-one itself has not been directly tested, a key derivative, (E)-3-(dibenzo[b,d]furan-2-ylmethylene)-6-bromochroman-4-one, demonstrated exceptional in vitro antitubercular activity against both drug-sensitive M. tuberculosis H37Rv and multidrug-resistant (MDR-TB) strains. The MIC values were 0.22 μg/mL and 0.07 μg/mL, respectively [1]. This potency is comparable to other leading antitubercular agents in the same study, and it highlights the potential of the 6-bromo-substituted chromanone core for developing novel anti-TB therapeutics.

Antitubercular Infectious Disease Drug Discovery

Aqueous Solubility: Reduced Solubility of 6-Bromochroman-4-one vs. Unsubstituted 4-Chromanone

The introduction of a bromine atom significantly impacts the physicochemical properties of the chromanone core. 6-Bromochroman-4-one exhibits an aqueous solubility of 0.272 mg/mL . In comparison, the unsubstituted 4-chromanone is estimated to have a much higher aqueous solubility of approximately 3.06 mg/mL [1]. This represents an approximate 11-fold decrease in aqueous solubility for the brominated compound.

Physicochemical Properties Formulation Medicinal Chemistry

Optimal Use Cases for 6-Bromochroman-4-one Based on Quantitative Differentiation


Medicinal Chemistry: Development of 2-Substituted SIRT2 Inhibitors or Antitubercular Agents

6-Bromochroman-4-one is the ideal starting material for the synthesis of 2-substituted chroman-4-one derivatives targeting SIRT2. Its lack of SIRT2 inhibitory activity [1] makes it a clean scaffold, allowing researchers to attribute any observed activity solely to the newly introduced 2-position substituent. Additionally, the demonstrated antitubercular potency of a 6-bromo-substituted derivative [2] supports its use in synthesizing novel anti-TB compounds, where the 6-bromo group is a key pharmacophoric element.

Synthetic Chemistry: A Versatile Building Block for Cross-Coupling Reactions

The bromine atom at the 6-position provides a reactive handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. This allows for the facile introduction of aryl, alkenyl, or alkynyl groups at the 6-position of the chromanone scaffold, enabling the rapid diversification of compound libraries for drug discovery . This feature distinguishes it from non-halogenated chromanones, which lack this synthetic entry point.

Biological Research: A Negative Control in SIRT2 Inhibition Studies

Given its complete lack of SIRT2 inhibition [1], 6-bromochroman-4-one serves as a valuable negative control in assays designed to validate the SIRT2 inhibitory activity of newly synthesized chroman-4-one derivatives. Its use ensures that observed effects are due to the specific structural modifications and not to off-target interactions of the core scaffold.

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